5-氯-N-[4-甲基-3-(2-氧代吡咯烷-1-基)苯基]-2-硝基苯甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “5-chloro-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]-2-nitrobenzamide” is a derivative of pyrrolidine . Pyrrolidine is a five-membered nitrogen-containing heterocycle that is widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Synthesis Analysis
The synthesis of this compound involves the use of oxazolidinone derivatives, which have been identified as a new class of potent Factor Xa (FXa) inhibitors . The lead optimization led to the discovery of BAY 59-7939 (5), a highly potent and selective, direct FXa inhibitor with excellent in vivo antithrombotic activity .Molecular Structure Analysis
The X-ray crystal structure of 5 in complex with human FXa clarified the binding mode and the stringent requirements for high affinity . The interaction of the neutral ligand chlorothiophene in the S1 subsite allows for the combination of good oral bioavailability and high potency for nonbasic 5 .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound are based on the identification of small-molecule inhibitors with good oral bioavailability . The development of clinically active drugs relies increasingly on the use of heterocyclic scaffolds, many of which contain nitrogen .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound are influenced by the pyrrolidine ring and its derivatives . The great interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization .科学研究应用
抗烟草花叶病毒 (TMV) 活性
该化合物已用于设计和合成靶向 TMV PC 蛋白的全新吡唑酰胺衍生物 . 初步生物测定表明,这些化合物对烟草花叶病毒 (TMV) 具有不同的体内和体外作用模式 . 特别是,其中一种化合物对 TMV 表现出强烈的生物活性,甚至超过了宁南霉素 .
抗病毒活性
包括该化合物在内的吲哚衍生物已显示出抗病毒活性 . 例如,已制备并报道了 6-氨基-4-取代烷基-1H-吲哚-2-取代羧酸酯衍生物作为抗病毒剂 . 这些化合物对甲型流感病毒表现出抑制作用 .
抗炎活性
吲哚衍生物也具有抗炎活性 . 这表明“5-氯-N-[4-甲基-3-(2-氧代吡咯烷-1-基)苯基]-2-硝基苯甲酰胺”可能在抗炎药物的开发中得到应用 .
抗癌活性
吲哚衍生物已显示出抗癌活性 . 特别是,一种名为 V 的化合物,包括该化合物,分别以 1.7 µM 和 0.1 µM 的 IC50 值抑制 EGFR 和 BRAF V600E . 这表明“5-氯-N-[4-甲基-3-(2-氧代吡咯烷-1-基)苯基]-2-硝基苯甲酰胺”可能在抗癌药物的开发中得到应用 .
抗 HIV 活性
吲哚衍生物已显示出抗 HIV 活性 . 这表明“5-氯-N-[4-甲基-3-(2-氧代吡咯烷-1-基)苯基]-2-硝基苯甲酰胺”可能在抗 HIV 药物的开发中得到应用 .
抗氧化活性
吲哚衍生物已显示出抗氧化活性 . 这表明“5-氯-N-[4-甲基-3-(2-氧代吡咯烷-1-基)苯基]-2-硝基苯甲酰胺”可能在抗氧化药物的开发中得到应用 .
作用机制
Target of Action
The primary target of the compound 5-chloro-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]-2-nitrobenzamide is Factor Xa (FXa), a key enzyme in the coagulation cascade . FXa plays a crucial role in blood clotting as it catalyzes the conversion of prothrombin to thrombin .
Mode of Action
5-chloro-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]-2-nitrobenzamide acts as a direct inhibitor of FXa . By binding to FXa, it prevents the conversion of prothrombin to thrombin, thereby inhibiting the coagulation cascade .
Biochemical Pathways
The action of 5-chloro-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]-2-nitrobenzamide affects the coagulation cascade, a series of biochemical reactions that lead to the formation of a blood clot . By inhibiting FXa, it disrupts this cascade, preventing the formation of thrombin and, consequently, the conversion of fibrinogen to fibrin . This results in the prevention of blood clot formation .
Pharmacokinetics
The pharmacokinetic properties of 5-chloro-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]-2-nitrobenzamide are favorable. It is a highly potent, selective, direct, and orally bioavailable FXa inhibitor . The compound has excellent in vivo antithrombotic efficacy and preferable pharmacokinetic profiles . .
Result of Action
The molecular and cellular effects of the action of 5-chloro-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]-2-nitrobenzamide are primarily antithrombotic. By inhibiting FXa and disrupting the coagulation cascade, it prevents the formation of blood clots . This can be particularly beneficial in conditions where there is a risk of thrombosis, such as in certain cardiovascular diseases .
未来方向
属性
IUPAC Name |
5-chloro-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]-2-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3O4/c1-11-4-6-13(10-16(11)21-8-2-3-17(21)23)20-18(24)14-9-12(19)5-7-15(14)22(25)26/h4-7,9-10H,2-3,8H2,1H3,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPNZUDNGOOTXGS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=C(C=CC(=C2)Cl)[N+](=O)[O-])N3CCCC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。